N'-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide
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Overview
Description
N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a cyclohexyl group, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide involves several steps. One common method includes the reaction of 4-propylcyclohexanecarboxylic acid with pyridine-2-carboximidamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is a common site for such reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide exerts its effects involves interactions with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide can be compared with other similar compounds, such as:
- N’-{[(4-methylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide
- N’-{[(4-ethylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide
These compounds share a similar structure but differ in the substituents on the cyclohexyl group. The unique propyl group in N’-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide may confer distinct chemical and biological properties .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-5-12-7-9-13(10-8-12)16(20)21-19-15(17)14-6-3-4-11-18-14/h3-4,6,11-13H,2,5,7-10H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQZLUMYOWATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)ON=C(C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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